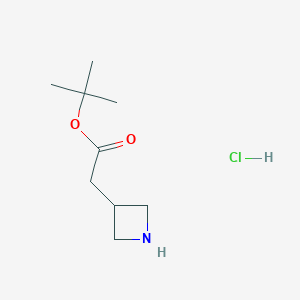

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)4-7-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWASOKSIVZFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with tert-butyl acetate and azetidine.

Reaction: The azetidine undergoes a nucleophilic substitution reaction with tert-butyl acetate in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of tert-butyl 2-(azetidin-3-yl)acetate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce azetidine derivatives with different functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl 2-(azetidin-3-yl)acetate typically involves the reaction of azetidine derivatives with tert-butyl acetate. A common method employs (N-Boc-azetidin-3-ylidene)acetate as a precursor, synthesized from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. The compound is characterized by its azetidine ring structure, which contributes to its reactivity and utility in further chemical transformations.

Chemistry

Tert-butyl 2-(azetidin-3-yl)acetate serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its azetidine structure allows for various chemical modifications, enabling the development of novel materials with unique properties. The compound can undergo several reactions, including:

- Reduction: Adding hydrogen atoms to saturate the azetidine ring.

- Substitution: Replacing functional groups to introduce new chemical functionalities.

These reactions are essential for creating derivatives that can be used in pharmaceuticals and specialty chemicals.

Biology and Medicine

In biological research, tert-butyl 2-(azetidin-3-yl)acetate is explored as a precursor for synthesizing biologically active molecules. Its derivatives have shown potential therapeutic applications, particularly in drug development targeting specific diseases. For instance, compounds derived from this structure have been investigated for their interactions with neuronal acetylcholine receptors, which play a role in addiction and cognitive functions .

Case Study: Sazetidine-A

Sazetidine-A, an analog of tert-butyl 2-(azetidin-3-yl)acetate, has demonstrated selective desensitization of α4β2 nicotinic acetylcholine receptors, showing promise in reducing nicotine self-administration and potentially aiding in addiction therapies .

Industrial Applications

The compound is also utilized in the synthesis of specialty chemicals that find applications across various industries. Its ability to undergo diverse chemical reactions makes it valuable for producing intermediates used in pharmaceuticals and agrochemicals.

Data Table: Chemical Reactions Involving Tert-butyl 2-(azetidin-3-yl)acetate

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Reduction | Saturation of the azetidine ring | Lithium aluminum hydride | Saturated azetidine derivatives |

| Substitution | Functional group replacement | Alkyl halides | Various substituted azetidines |

| Oxidation | Introduction of oxygen functionalities | Potassium permanganate | Oxidized derivatives |

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Analogs of tert-Butyl 2-(azetidin-3-yl)acetate hydrochloride

*Note: Methyl 2-(azetidin-3-yl)acetate hydrochloride’s formula in is listed as C₆H₁₁NO₂, but the hydrochloride salt likely adds HCl, resulting in C₆H₁₂ClNO₂.

- Methyl vs. tert-Butyl Esters : The methyl analog (CAS 890849-61-3) has a lower molecular weight and reduced steric hindrance, increasing its reactivity in nucleophilic acyl substitution reactions. However, the tert-butyl group in the target compound enhances stability, making it preferable in multi-step syntheses .

- Carboxylate vs. Acetate : tert-Butyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2) replaces the acetate moiety with a carboxylate group, modifying solubility and reactivity in coupling reactions .

Functionalized Azetidine Derivatives

Compounds with additional functional groups or substitution patterns demonstrate diverse applications:

Table 2: Functionalized Azetidine Derivatives

- Carbamate Protection : Carbamate derivatives (e.g., CAS 217806-26-3) are widely used as protecting groups for amines, enabling selective deprotection in complex syntheses .

Biological Activity

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 187.68 g/mol

- CAS Number : 53871-08-2

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound may exert its effects by:

- Binding to Enzymes : It can interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Interaction : The compound may bind to receptors, potentially altering signal transduction processes within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain pathogens.

- Anticancer Potential : There is emerging evidence of its antiproliferative effects in various cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies have suggested neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Anticancer Activity

A study investigated the compound's effects on breast cancer cell lines, demonstrating significant antiproliferative activity. The results indicated:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 0.075 |

| Hs578T | 0.033 |

| MDA-MB-231 | 0.620 |

These findings highlight the compound's potential as a therapeutic agent against breast cancer, with low toxicity observed in non-cancerous cells .

Antimicrobial Studies

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including oxidation and substitution processes, which can yield various derivatives with potentially enhanced biological activities .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 2-(azetidin-3-yl)acetate hydrochloride?

- Methodology : Synthesis often involves multi-step reactions, including functional group protection and deprotection. For example, the tert-butyl group is typically introduced via Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen. A plausible route involves:

Azetidine functionalization : Reacting azetidine-3-carboxylic acid derivatives with tert-butyl esters.

Hydrochloride formation : Treating the free base with HCl in a solvent like diethyl ether or methanol .

- Key Tools : Use of CAS-registered intermediates (e.g., CAS 217806-26-3 for tert-butyl N-(azetidin-3-yl)carbamate hydrochloride) can streamline synthesis .

Q. How is the purity and identity of this compound validated in academic research?

- Methodology :

- Chromatography : Reverse-phase HPLC or TLC to assess purity.

- Spectroscopy :

- NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm for nine equivalent protons) and azetidine (δ ~3.5–4.0 ppm for ring protons).

- Mass Spectrometry : Compare observed molecular weight (e.g., ~239.15 g/mol for methyl hydrochloride derivatives) with theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Note : Limited toxicity data require assuming acute toxicity and minimizing exposure .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability under acidic conditions?

- Methodology :

- Kinetic Studies : Monitor degradation via HPLC under varying pH (e.g., 1–6). The tert-butyl ester is stable in mild acid but hydrolyzes in strong acid (e.g., HCl/THF).

- Mechanistic Insight : The bulky tert-butyl group sterically shields the ester, delaying hydrolysis compared to methyl or ethyl analogs .

- Application : Design pH-sensitive prodrugs or controlled-release systems .

Q. What strategies resolve low yields in coupling reactions involving this compound?

- Methodology :

- Activating Agents : Use HATU or EDCI to enhance coupling efficiency with carboxylic acids or amines.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction rates .

Q. How does the compound’s stereochemistry affect its biological activity?

- Methodology :

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA.

- Bioactivity Assays : Test isolated enantiomers against target receptors (e.g., GPCRs or kinases).

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to address variability across studies?

- Analysis : Some studies report high solubility in methanol, while others note limited solubility.

- Resolution :

- Standardize Solvent Systems : Pre-saturate solvents with nitrogen to avoid moisture-induced precipitation.

- Temperature Control : Solubility increases at 40–50°C for polar solvents .

Q. Conflicting reactivity data in nucleophilic substitution reactions: What factors explain this?

- Analysis : Reactivity varies with azetidine’s ring strain and tert-butyl steric effects.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.